molecular formula C11H8ClNO2 B181925 Methyl 4-chloroquinoline-2-carboxylate CAS No. 114935-92-1

Methyl 4-chloroquinoline-2-carboxylate

Cat. No.: B181925
CAS No.: 114935-92-1
M. Wt: 221.64 g/mol
InChI Key: AAHYMHHQOLSODU-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

Methyl 4-chloroquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a quinoline core with a carboxylate group and a chlorine substituent, which is crucial for its biological activity. The molecular formula is C10H8ClNO2C_{10}H_{8}ClNO_2, and it has a molecular weight of approximately 211.63 g/mol.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound.

  • Mechanism of Action : The compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. This inhibition disrupts bacterial cell division and growth .
  • Case Studies :
    • A study demonstrated that this compound exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

Anticancer Activity

The potential anticancer effects of this compound have also been explored.

  • Research Findings : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF7). The introduction of specific substituents on the quinoline structure has been linked to enhanced anticancer activity .
  • Case Study : One study reported that modifications to the quinoline structure significantly increased potency against MCF7 cells, with some derivatives achieving GI50 values as low as 2.45μM2.45\,\mu M .

Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes.

  • Inhibition Profile : It has shown inhibitory effects on CYP1A2, CYP2C19, CYP2D6, and CYP3A4 enzymes, which are important in drug metabolism . This suggests potential applications in modulating drug interactions and enhancing therapeutic efficacy.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescriptionReference
AntimicrobialSignificant inhibition against various bacteria
AnticancerGrowth inhibition in cancer cell lines
Enzyme InhibitionInhibits cytochrome P450 enzymes

Properties

IUPAC Name

methyl 4-chloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHYMHHQOLSODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114935-92-1
Record name methyl 4-chloroquinoline-2-carboxylate
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